molecular formula C16H16FNO2 B8625724 Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate CAS No. 918145-41-2

Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate

Cat. No.: B8625724
CAS No.: 918145-41-2
M. Wt: 273.30 g/mol
InChI Key: ARLYUQVNVNJDOO-UHFFFAOYSA-N
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Description

Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

918145-41-2

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C16H16FNO2/c1-2-20-16(19)10-8-12-7-9-15(18-11-12)13-5-3-4-6-14(13)17/h3-7,9,11H,2,8,10H2,1H3

InChI Key

ARLYUQVNVNJDOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1000 mg (3.87 mmol) of 3-(6-bromopyridin-3-yl)propionic acid ethyl ester, 596.3 mg (4.26 mmol) of 2-fluorophenylboronic acid, 43.5 mg (0.19 mmol) of palladium acetate, 101.6 mg (0.38 mmol) of triphenylphosphane, 3.88 ml of a 1M sodium carbonate solution, 23 ml of toluene and 6 ml of ethanol was heated under reflux for 5 h and, after cooling, poured into water. The resulting mixture was extracted with ethyl acetate. The organic phase was separated and concentrated, and the residue was purified by chromatography (silica gel, n-heptane/ethyl acetate 5:1). Yield: 782 mg (74%).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
596.3 mg
Type
reactant
Reaction Step One
Quantity
101.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.5 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen, 16.26 g (0.06 mol) of 3-[6-(2-fluoro-phenyl) -pyridin-3-yl]-acrylic acid ethyl ester were dissolved in 500 ml of 95% ethanol and cooled to 5 to 10° C. After addition of 9.42 g (0.03 mol) of bismuth trichloride, a total of 9.12 g (0.24 mol) of sodium borohydride was added in portions over 45 min. The resulting mixture was stirred at 15 to 20° C. for 1 h, then cooled to 10° C. and poured onto ice/water. The pH was adjusted to 7 with 2 N hydrochloric acid, dichloromethane was added, and the precipitated salts were separated by filtration. The organic phase of the mother liquor was separated, and the aqueous phase extracted once with dichloromethane. The combined organic phases were washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated to dryness. The remaining solid was purified by chromatography (silica gel, n-heptane/ethyl acetate 3:1). Yield: 11.5 g.
Name
3-[6-(2-fluoro-phenyl) -pyridin-3-yl]-acrylic acid ethyl ester
Quantity
16.26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
bismuth trichloride
Quantity
9.42 g
Type
reactant
Reaction Step Two
Quantity
9.12 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

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